4-(Benzyloxy)-5-chloro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-chloro-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-chloro-2-methoxyaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloro-2-methoxyaniline with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-chloro-2-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of nitro groups results in the formation of corresponding amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-5-chloro-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-chloro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the chlorine and methoxy groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzylidene
- 4-(Benzyloxy)-2-hydroxybenzylamine
Uniqueness
4-(Benzyloxy)-5-chloro-2-methoxyaniline is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14ClNO2/c1-17-14-8-13(11(15)7-12(14)16)18-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3 |
InChI Key |
NVKODZNTOBXIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.